molecular formula C15H18IN3O2 B7777776 1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide

1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide

Cat. No.: B7777776
M. Wt: 399.23 g/mol
InChI Key: ONUGSJMFXRNPGB-HRNDJLQDSA-M
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Description

1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide is a complex organic compound with a unique structure that includes a pyrazolium core substituted with multiple methyl groups and a nitrophenyl ethenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide typically involves the following steps:

    Formation of the Pyrazolium Core: The pyrazolium core can be synthesized through the reaction of appropriate hydrazines with diketones under acidic conditions.

    Introduction of the Ethenyl Side Chain: The nitrophenyl ethenyl side chain is introduced via a Heck reaction, where the pyrazolium core is reacted with a nitrophenyl halide in the presence of a palladium catalyst.

    Methylation: The final step involves the methylation of the pyrazolium core using methyl iodide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Heck reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The methyl groups on the pyrazolium core can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Substitution reactions often require strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various alkyl or aryl substituted pyrazolium compounds.

Scientific Research Applications

1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The pyrazolium core can also interact with nucleic acids and proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar synthetic applications but lacks the nitrophenyl group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a pyrazolium core.

Uniqueness

1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide is unique due to its combination of a pyrazolium core with a nitrophenyl ethenyl side chain, which imparts specific chemical and biological properties not found in similar compounds .

Properties

IUPAC Name

1,3,4,4-tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]pyrazol-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N3O2.HI/c1-11-15(2,3)14(17(4)16-11)9-8-12-6-5-7-13(10-12)18(19)20;/h5-10H,1-4H3;1H/q+1;/p-1/b9-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUGSJMFXRNPGB-HRNDJLQDSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=N[N+](=C(C1(C)C)C=CC2=CC(=CC=C2)[N+](=O)[O-])C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[N+](=C(C1(C)C)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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